molecular formula C13H15BrN4O B7499486 N-(5-bromopyridin-2-yl)-3-(1,5-dimethylpyrazol-4-yl)propanamide

N-(5-bromopyridin-2-yl)-3-(1,5-dimethylpyrazol-4-yl)propanamide

Cat. No. B7499486
M. Wt: 323.19 g/mol
InChI Key: CMYOMOCPXTYDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-3-(1,5-dimethylpyrazol-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BPP and is used in various research applications to study its mechanism of action and physiological effects.

Mechanism of Action

BPP exerts its effects by inhibiting the activity of various enzymes involved in the inflammatory response. It inhibits the activity of phosphodiesterases, which are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in an increase in the levels of cAMP and cGMP, which in turn leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
BPP has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BPP has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPP in lab experiments is its potent inhibitory activity against various enzymes involved in the inflammatory response. This makes it a valuable tool for studying the mechanism of action of these enzymes and their role in the inflammatory response. However, one of the limitations of using BPP in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research involving BPP. One area of interest is the development of more potent and selective inhibitors of specific enzymes involved in the inflammatory response. Another area of interest is the development of novel drug delivery systems for BPP, which could improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the long-term effects of BPP on the immune system and other physiological processes.

Synthesis Methods

The synthesis of BPP involves the reaction of 5-bromopyridine-2-carboxylic acid with 1,5-dimethylpyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with propanoyl chloride to yield the final product, N-(5-bromopyridin-2-yl)-3-(1,5-dimethylpyrazol-4-yl)propanamide.

Scientific Research Applications

BPP has been extensively used in scientific research to study its mechanism of action and physiological effects. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as phosphodiesterases, phospholipases, and cyclooxygenases. BPP has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(1,5-dimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-9-10(7-16-18(9)2)3-6-13(19)17-12-5-4-11(14)8-15-12/h4-5,7-8H,3,6H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYOMOCPXTYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CCC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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